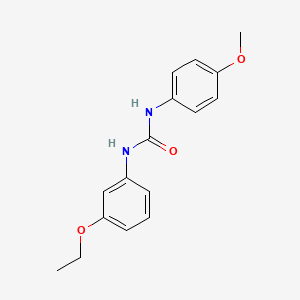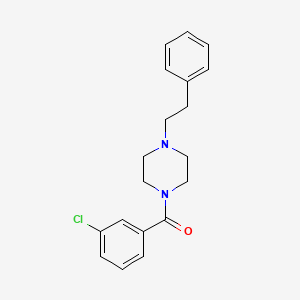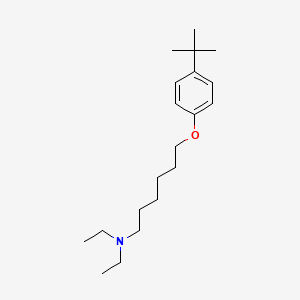
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea, also known as EPM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the urea family, which is known for its diverse biological activities. EPM has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anti-cancer properties of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea. Studies have shown that N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to be effective against a wide range of cancer types, including breast, lung, and colon cancer.
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has also been studied for its anti-diabetic properties. Studies have shown that N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea improves insulin sensitivity and glucose uptake in cells. This makes N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea a potential candidate for the treatment of type 2 diabetes.
Wirkmechanismus
The mechanism of action of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood. However, studies have shown that N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and diabetes. N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea also inhibits the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. Additionally, N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), which is involved in glucose uptake and metabolism.
Biochemical and Physiological Effects
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea reduces the levels of pro-inflammatory cytokines and chemokines in cells and tissues. N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea also induces apoptosis and cell cycle arrest in cancer cells. Additionally, N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea improves insulin sensitivity and glucose uptake in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea is its high yield and ease of synthesis. This makes it an attractive compound for medicinal chemistry research. Additionally, N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea has a range of potential therapeutic applications, making it a versatile compound for drug development.
One limitation of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, which can make it difficult to optimize its therapeutic properties.
Zukünftige Richtungen
For the research of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea include the optimization of its therapeutic properties, the development of novel drug delivery systems, and the study of its combination with other compounds.
Synthesemethoden
N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea can be synthesized through the reaction of 3-ethoxyaniline and 4-methoxyphenyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified through recrystallization to obtain pure N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea. The synthesis of N-(3-ethoxyphenyl)-N'-(4-methoxyphenyl)urea is a straightforward process, and the yield is high, making it an attractive compound for medicinal chemistry research.
Eigenschaften
IUPAC Name |
1-(3-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-6-4-5-13(11-15)18-16(19)17-12-7-9-14(20-2)10-8-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWZSDHHIOEJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxyphenyl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4892088.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(2,2,7-trimethyl-5-azatricyclo[5.2.0.0~1,3~]non-5-yl)-2-propanol]](/img/structure/B4892099.png)
![(3aS*,5S*,9aS*)-5-(3,4-difluorophenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4892106.png)


![3,3'-methylenebis{6-[(4-nitrobenzoyl)amino]benzoic acid}](/img/structure/B4892126.png)

![[3-oxo-1-phenyl-3-(2-thienyl)propyl]malononitrile](/img/structure/B4892133.png)
![2-[(5-methyl-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4892161.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B4892164.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892177.png)
![2-(methoxymethyl)-5-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4892181.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892184.png)